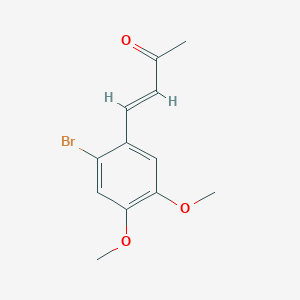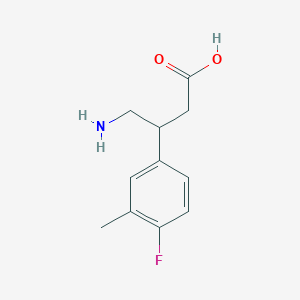
4-Amino-3-(4-fluoro-3-methylphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-(4-fluoro-3-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H14FNO2 It is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a phenyl ring, which is further connected to a butanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(4-fluoro-3-methylphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-methylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable ketone to form an intermediate.
Reduction: The intermediate is then reduced to form the corresponding alcohol.
Amination: The alcohol is subjected to amination to introduce the amino group.
Oxidation: Finally, the compound is oxidized to form the butanoic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-(4-fluoro-3-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The amino group can participate in condensation reactions to form amides or imines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Condensation Reagents: Acetic anhydride, thionyl chloride (SOCl2)
Major Products
The major products formed from these reactions include various derivatives such as ketones, alcohols, amides, and substituted phenyl compounds.
Aplicaciones Científicas De Investigación
4-Amino-3-(4-fluoro-3-methylphenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-(4-fluoro-3-methylphenyl)butanoic acid involves its interaction with specific molecular targets. The amino group and the fluorine atom play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-3-(4-fluorophenyl)butanoic acid
- 4-Amino-3-(4-chlorophenyl)butanoic acid
- 4-Amino-3-(4-bromophenyl)butanoic acid
Uniqueness
4-Amino-3-(4-fluoro-3-methylphenyl)butanoic acid is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H14FNO2 |
|---|---|
Peso molecular |
211.23 g/mol |
Nombre IUPAC |
4-amino-3-(4-fluoro-3-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H14FNO2/c1-7-4-8(2-3-10(7)12)9(6-13)5-11(14)15/h2-4,9H,5-6,13H2,1H3,(H,14,15) |
Clave InChI |
FUCHWNAYQBIHIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(CC(=O)O)CN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


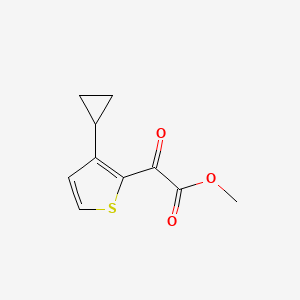
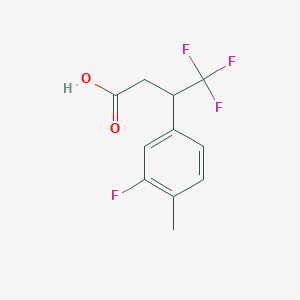
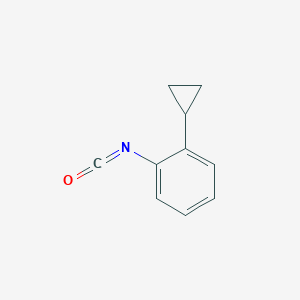
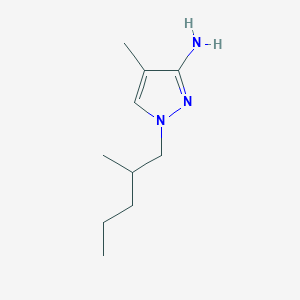
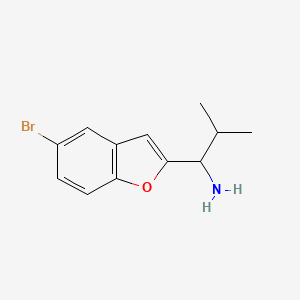
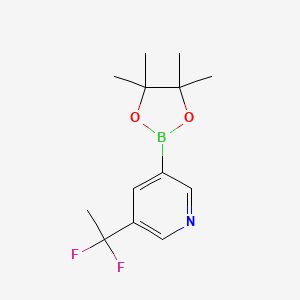
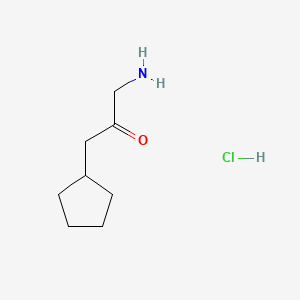

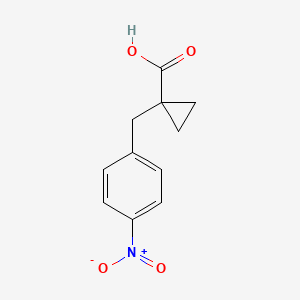
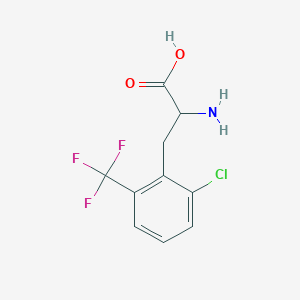
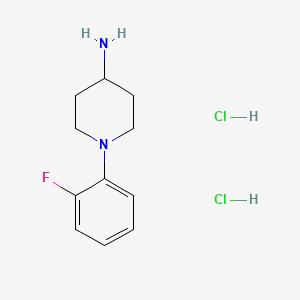
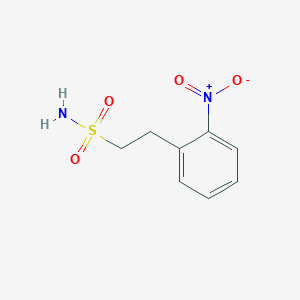
![rac-tert-butyl 3-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13541658.png)
